molecular formula C12H24N2O6 B7452314 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid

3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid

Cat. No. B7452314
M. Wt: 292.33 g/mol
InChI Key: JQOQNKLXUCTPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Diethylamino)ethylamino]butanoic acid, also known as DEAEBA, is a chemical compound that belongs to the class of amino acids. It is a synthetic compound that is widely used in scientific research for its various applications. DEAEBA is a derivative of GABA (gamma-aminobutyric acid) and is known to have potential therapeutic effects.

Scientific Research Applications

3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid has various scientific research applications. It is commonly used as a reagent in the synthesis of other compounds. It is also used in the study of the structure and function of GABA receptors. 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid has been shown to have potential therapeutic effects on various neurological disorders, such as epilepsy, anxiety, and depression.

Mechanism of Action

3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid is known to act as a GABA receptor agonist. It binds to the GABA receptor and enhances the activity of GABA, which is an inhibitory neurotransmitter. This results in the inhibition of neuronal activity, leading to a calming effect. 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid also increases the release of dopamine, which is a neurotransmitter that plays a role in reward and pleasure.
Biochemical and Physiological Effects:
3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid has various biochemical and physiological effects. It has been shown to have anxiolytic and anticonvulsant effects in animal models. 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid also has neuroprotective effects and has been shown to prevent neuronal damage caused by oxidative stress. Additionally, 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid is also relatively inexpensive compared to other compounds used in scientific research. However, 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experiments. 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid. One potential direction is the development of 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential therapeutic effects of 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid on other neurological disorders, such as Parkinson's disease and schizophrenia. Furthermore, the mechanism of action of 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid on GABA receptors is not fully understood, and further research is needed to elucidate this mechanism.

Synthesis Methods

3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid is synthesized by reacting diethylaminoethylamine with butyryl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction yields 3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid as a white crystalline solid with a melting point of 116-119°C.

properties

IUPAC Name

3-[2-(diethylamino)ethylamino]butanoic acid;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2.C2H2O4/c1-4-12(5-2)7-6-11-9(3)8-10(13)14;3-1(4)2(5)6/h9,11H,4-8H2,1-3H3,(H,13,14);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOQNKLXUCTPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(C)CC(=O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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